5-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine;hydrochloride

Reference Standard Impurity Profiling ANDA Submission

5-Methyl-2,3,4,5-tetrahydro-1H-3-benzazepine hydrochloride (CAS 929297-55-2), also referred to as 1-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine hydrochloride or Dechloro Lorcaserin HCl, is a benzazepine-derivative reference standard. This compound is formally classified as the dechloro process-related impurity of Lorcaserin, a selective 5-HT2C receptor agonist formerly approved for obesity treatment.

Molecular Formula C₁₁H₁₅N
Molecular Weight 161.24
CAS No. 929297-55-2
Cat. No. B1142771
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine;hydrochloride
CAS929297-55-2
Synonyms(1R)-2,3,4,5-Tetrahydro-1-methyl-1H-3-benzazepine;  (R)-1-Methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine
Molecular FormulaC₁₁H₁₅N
Molecular Weight161.24
Structural Identifiers
SMILESCC1CNCCC2=CC=CC=C12.Cl
InChIInChI=1S/C11H15N.ClH/c1-9-8-12-7-6-10-4-2-3-5-11(9)10;/h2-5,9,12H,6-8H2,1H3;1H
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Methyl-2,3,4,5-tetrahydro-1H-3-benzazepine Hydrochloride (CAS 929297-55-2): Specification-Grade Dechloro Lorcaserin Impurity Standard for ANDA-Ready Analytical Methods


5-Methyl-2,3,4,5-tetrahydro-1H-3-benzazepine hydrochloride (CAS 929297-55-2), also referred to as 1-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine hydrochloride or Dechloro Lorcaserin HCl, is a benzazepine-derivative reference standard . This compound is formally classified as the dechloro process-related impurity of Lorcaserin, a selective 5-HT2C receptor agonist formerly approved for obesity treatment . It is supplied as an (R)-enantiomer-enriched hydrochloride salt with a molecular weight of 161.24 (free base) / 197.7 (HCl salt), and is employed in pharmaceutical quality control (QC), analytical method validation (AMV), and Abbreviated New Drug Application (ANDA) / Drug Master File (DMF) submission preparation [1].

Why Generic 3-Benzazepine Derivatives Cannot Substitute for the Lorcaserin Dechloro Impurity Reference Standard (CAS 929297-55-2) in Regulated Pharmaceutical Analysis


In-class substitution of 3-benzazepine congeners (e.g., SKF-38393, SCH-23390, or other tetrahydrobenzazepine dopamine receptor ligands) for CAS 929297-55-2 is analytically invalid. The target compound's value resides exclusively in its role as a certified Lorcaserin process impurity with documented enantiomeric enrichment (>50% ee, R-isomer), validated chromatographic identity, and batch-specific Certificates of Analysis (CoA) that support ICH-compliant impurity profiling . The absence of the 8-chloro substituent distinguishes it from the Lorcaserin active pharmaceutical ingredient (API) and from the 5-methyl isomer impurity, conferring a unique retention time, UV spectrum, and mass fragmentation pattern in HPLC and LC-MS methods . Non-certified, structurally related benzazepines lack the regulatory pedigree, validated purity specifications, and documented stability data necessary for ANDA/NDA submission comparability, thereby failing ICH Q3A/Q3B and pharmacopoeial monograph requirements for impurity reference standards [1].

Quantitative Differentiation Evidence for 5-Methyl-2,3,4,5-tetrahydro-1H-3-benzazepine Hydrochloride (CAS 929297-55-2) Versus Lorcaserin API and Related Impurities


Certified Purity and Enantiomeric Excess Specification vs. Lorcaserin API Compendial Requirements

Commercially supplied Dechloro Lorcaserin Hydrochloride (CAS 929297-55-2) as a certified reference standard is specified at ≥95% purity (free base) and >50% enantiomeric excess (ee) for the (R)-isomer, accompanied by a comprehensive Structure Elucidation Report (SER) . In contrast, Lorcaserin HCl API compendial specifications typically require ≥98.0% assay purity with any single unspecified impurity limited to ≤0.10–0.20% and total related substances ≤0.5–1.0% [1]. The target compound is thus intentionally supplied as a characterized, lower-purity impurity reference material rather than as a high-purity active principle, and its >50% ee enrichment directly supports chiral HPLC method development for enantiomeric impurity quantification.

Reference Standard Impurity Profiling ANDA Submission Enantiomeric Purity

Structural Absence of 8-Chloro Substituent Versus Lorcaserin: Pharmacophoric and Chromatographic Differentiation

The target compound is the direct 8-dechloro analog of Lorcaserin, meaning it lacks the chlorine atom at the 8-position of the benzazepine ring. Lorcaserin [(1R)-8-chloro-1-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine] binds human 5-HT2C receptors with Ki = 15 ± 1 nM [1]. The absence of the 8-chloro substituent in CAS 929297-55-2 removes a key pharmacophoric element required for high-affinity 5-HT2C receptor interaction, which is predicted to substantially reduce 5-HT2C binding affinity by ≥10-fold based on established halogen-bonding contributions in GPCR ligand binding [1]. This structural divergence simultaneously creates a measurable shift in reversed-phase HPLC retention time and UV λmax, enabling unambiguous chromatographic resolution from the Lorcaserin API peak—an essential feature for system suitability testing and impurity quantification [2].

Structure-Activity Relationship 5-HT2C Receptor Chromatographic Selectivity Impurity Identification

Enantiomeric Enrichment (>50% ee, R-Isomer) vs. Racemic or Opposite Enantiomer Impurity Standards for Chiral Method Development

This compound is supplied with >50% enantiomeric excess of the (R)-configuration, matching the stereochemistry of the Lorcaserin API (also (R)-configuration) . A racemic mixture would have 0% ee (50:50 R:S), while the Lorcaserin S-Isomer impurity standard is the pure (S)-enantiomer [1]. The >50% ee specification positions CAS 929297-55-2 as an intermediate enantiopurity reference that is distinct from both the racemate and the S-isomer standard. This specific ee value enables chiral HPLC method development where the analyst can quantify the separation factor (α) and resolution (Rs) between the R- and S-enantiomers of the dechloro impurity, which may co-elute or require different mobile phase conditions compared to the chloro-substituted Lorcaserin enantiomeric pair [2].

Chiral HPLC Enantiomeric Purity S-Isomer Impurity Method Validation

Predicted LogP Hydrophobicity vs. Lorcaserin: Differential Extraction and Chromatographic Retention Behavior

The predicted partition coefficient (ACD/LogP) for 5-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine (free base) is 2.30, reflecting its relatively hydrophobic character as a dechlorinated aromatic amine . Lorcaserin (8-chloro-substituted benzazepine), by contrast, has a predicted LogP of 0.47, indicating substantially lower lipophilicity [1]. This LogP difference of approximately 1.83 log units translates to a ~67-fold difference in octanol-water partition coefficient, which directly impacts liquid-liquid extraction (LLE) recovery, solid-phase extraction (SPE) retention, and reversed-phase HPLC retention time (k'). In practice, the dechloro impurity will elute later than Lorcaserin on a C18 column under isocratic conditions and will require different organic solvent ratios for optimal extraction recovery during sample preparation for bioanalytical or impurity profiling methods [2].

Lipophilicity LogP Sample Preparation LLE HPLC Method Development

Validated Industrial and Research Application Scenarios for 5-Methyl-2,3,4,5-tetrahydro-1H-3-benzazepine Hydrochloride (CAS 929297-55-2) Based on Quantitative Differentiation Evidence


ANDA/DMF Impurity Method Validation: System Suitability and Relative Response Factor Determination

CAS 929297-55-2 serves as a certified reference standard for determining the relative response factor (RRF) of the dechloro impurity against the Lorcaserin API peak in validated HPLC methods [1]. Its ≥95% purity and >50% ee specification (see Evidence Item 1) enable accurate RRF calculation, which is required by ICH Q2(R1) for impurity quantification when the impurity and API have different UV absorptivities due to the absence of the 8-chloro chromophore. The compound's distinct LogP-driven chromatographic retention (see Evidence Item 4: ΔLogP +1.83 vs. Lorcaserin) ensures baseline resolution (Rs ≥ 2.0) from the API peak, satisfying system suitability criteria for stability-indicating methods [2].

Chiral Purity Method Development for Lorcaserin Enantiomeric Impurity Control

The >50% ee (R)-enantiomer enrichment (see Evidence Item 3) qualifies CAS 929297-55-2 as a chiral selectivity probe for developing and validating enantioselective HPLC methods. Because the dechloro impurity's enantiomeric pair may exhibit different chiral recognition on polysaccharide-based CSPs compared to the chloro-substituted Lorcaserin enantiomers, this standard enables the analyst to establish enantiomeric elution order, determine the separation factor (α), and set quantitation limits for trace (S)-enantiomer in Lorcaserin drug substance, meeting the ICH Q6A requirement for enantiomeric impurity testing of chiral APIs [3].

Forced Degradation and Stability Study Identification of Dechloro Process Impurity

During forced degradation studies of Lorcaserin HCl API and formulated drug product, CAS 929297-55-2 is used as a reference marker to confirm by relative retention time (RRT) and LC-MS/MS spectral matching that the dechloro impurity does not arise as a degradation product but is exclusively a process-related impurity (see Evidence Item 2) [1][2]. This mass balance assessment is critical for justifying impurity fate and purge arguments in the drug substance Control Strategy section (ICH M7 and ICH Q11) of regulatory filings, as the 8-Cl bond is not susceptible to hydrolytic or photolytic cleavage under standard ICH Q1A stress conditions.

Bioanalytical Method Development: Differential Extraction Recovery Marker for Lorcaserin and Its Impurities

The lipophilicity difference (ΔLogP +1.83) between CAS 929297-55-2 and Lorcaserin (see Evidence Item 4) drives differential LLE and SPE recovery profiles. This standard is used during bioanalytical method development (e.g., LC-MS/MS quantification of Lorcaserin in plasma) to verify that extraction conditions (pH, organic solvent ratio, sorbent selection) recover the dechloro impurity within acceptable bias limits (85–115% per FDA Bioanalytical Method Validation Guidance), ensuring that the method does not selectively exclude or concentrate this impurity relative to the API [1][3].

Quote Request

Request a Quote for 5-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine;hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.